Saponin

Descripción general

Descripción

Saponins are bitter-tasting, usually toxic plant-derived organic chemicals that have a foamy quality when agitated in water . They are widely distributed but found particularly in soapwort, a flowering plant, the soapbark tree, and soybeans . They are used in soaps, medicines, fire extinguishers, dietary supplements, for synthesis of steroids, and in carbonated beverages .

Synthesis Analysis

Saponins are synthesized from a 30-carbon linear precursor molecule 2, 3-oxidosqualene . During the synthesis of steroidal aglycone, there is a loss of three methyl groups that results in the formation of a skeleton having 27 carbon atoms while during synthesis of triterpenoidal aglycone all the 30 carbon atoms retains in its backbone . The synthesis of saponins and the genes involved in its biosynthesis can be identified by transcriptome profiling .

Molecular Structure Analysis

Saponins are glycosides of triterpenes and steroids . They consist of a hydrophilic sugar moiety linked to a lipophilic aglycone, resulting in an amphiphilic nature and unique functional properties . The structure–activity relationship suggests that aglycones, glycochains on aglycones and special functional groups of saponins affect the immune activity of saponins .

Chemical Reactions Analysis

The linkages between the sugar chain and the aglycones as well as between the sugar residues can undergo hydrolysis during acid or base treatment, hydrothermolysis or enzymatic/microbial transformations, resulting in the formation of aglycones, prosapogenins (partially hydrolyzed saponins), and sugar residues .

Physical And Chemical Properties Analysis

Saponins are a diverse group of naturally occurring plant secondary metabolites present in a wide range of foods ranging from grains, pulses, and green leaves to sea creatures . They consist of a hydrophilic sugar moiety linked to a lipophilic aglycone, resulting in an amphiphilic nature and unique functional properties . Their amphiphilic structures enable saponins to exhibit surface-active properties, resulting in stable foams and complexes with various molecules .

Aplicaciones Científicas De Investigación

Food Industry

Saponins are utilized as natural emulsifiers, foaming agents, and stabilizers in the food industry . They contribute to texture and stability in food products . Their amphiphilic structures enable saponins to exhibit surface-active properties, resulting in stable foams and complexes with various molecules .

Health Benefits

Saponins have potential health benefits, including cholesterol-lowering and anticancer effects . They can promote the growth and development of the body’s immune organs through a variety of signaling pathways, regulate the activity of a variety of immune cells, and increase the secretion of immune-related cytokines and antigen-specific antibodies .

Pharmaceutical Industry

Saponins possess additional bioactivities that make them valuable in the pharmaceutical industry as anti-inflammatory, antimicrobial, antiviral, and antiparasitic agents . They can demonstrate cytotoxic activity against cancer cell lines and can also act as adjuvants, enhancing the immune response to vaccines .

Drug Delivery Systems

Saponins’ ability to form stable complexes with drugs further expands their potential in drug delivery systems . Their amphiphilic nature allows them to interact with cell membranes, facilitating the delivery of drugs .

Cosmetics Industry

Saponins are used in the cosmetics industry due to their surfactant properties . They are used in shampoos, liquid detergents, and toothpastes as an emulsifier and long-lasting foaming agent .

Industrial Applications

Saponins have received significant attention due to their biological activities such as anticancer, antimicrobial, antiprotozoal, delivery adjuvant, anticholesterol, and anti-inflammatory properties . They are used in a variety of industrial applications, including the production of steroid hormones, photographic emulsions, fire extinguishers, and other applications that take advantage of their non-ionic surfactant properties .

Mecanismo De Acción

Target of Action

Saponins are naturally occurring glycosides produced by various plant species with diverse biological properties . They primarily target the immune system, demonstrating inherent low immunogenicity and possessing the capacity to effectively regulate both the innate and adaptive immune responses . They can promote the growth and development of the body’s immune organs through a variety of signaling pathways, regulate the activity of a variety of immune cells, and increase the secretion of immune-related cytokines and antigen-specific antibodies .

Mode of Action

The general mode of action of saponins on microorganisms is their interaction with the sterol moiety, which is present in the membrane of protozoa . This interaction may lead to the destruction of protozoal cell membranes . Saponins can stimulate the release of Th1 and Th2 cytokines by T lymphocytes and macrophages . Moreover, saponin 29, derived from δ-oleanolic acid, significantly reduces the secretion of the proinflammatory cytokines TNF-α and IL-6 in macrophages activated by LPS .

Biochemical Pathways

The synthesis of saponins and the genes involved in its biosynthesis can be identified by transcriptome profiling . Using high-throughput sequencing technologies, the steroid or triterpenoid saponin biosynthesis related genes have been discovered . Saponins directly activate the AMP-activated protein kinase (AMPK) signaling pathway and related transcriptional regulators such as peroxisome-proliferator-activated-receptors (PPAR), CCAAT/enhancer-binding proteins (C/EBP), and sterol-regulatory element binding proteins (SREBP) increase fatty acid oxidation and inhibit lipid synthesis .

Pharmacokinetics

Future directions should focus on novel saponin compounds utilizing colon-specific delivery and osmotic pump systems to enhance oral bioavailability .

Result of Action

The biological activity of saponins is normally attributed to the amphipathic properties of these molecules, which consist of a hydrophobic triterpene or sterol backbone and a hydrophilic carbohydrate chain . Some saponins are known to have potent biological activities that are dependent on other aspects of their structure . They can promote the growth and development of the body’s immune organs, regulate the activity of a variety of immune cells, and increase the secretion of immune-related cytokines and antigen-specific antibodies .

Action Environment

Saponins are extracted from different parts of plants such as seeds, roots, stems, and leaves . The chemical structure of plant saponins determines its certain hemolytic and cytotoxicity . With the development of science and technology, these disadvantages can be avoided or reduced by certain technical means . The presence of saponins in the environment can have a variety of effects, including acting as natural surfactants . They are eco-friendly because of their natural origin and biodegradability .

Propiedades

IUPAC Name |

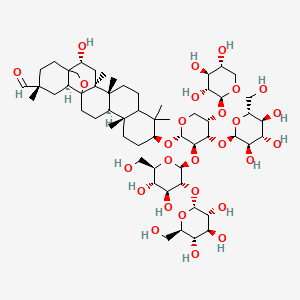

(2R,4S,5R,10S,13R,14R,18S,20R)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H94O27/c1-52(2)29-7-11-55(5)30(8-12-58-31-15-53(3,22-62)13-14-57(31,23-77-58)32(64)16-56(55,58)6)54(29,4)10-9-33(52)82-50-46(85-51-45(40(71)37(68)27(19-61)80-51)84-49-43(74)39(70)36(67)26(18-60)79-49)44(83-48-42(73)38(69)35(66)25(17-59)78-48)28(21-76-50)81-47-41(72)34(65)24(63)20-75-47/h22,24-51,59-61,63-74H,7-21,23H2,1-6H3/t24-,25-,26-,27-,28+,29?,30-,31+,32-,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43-,44+,45-,46-,47+,48-,49-,50+,51+,53-,54+,55-,56+,57?,58?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEBCGDGGATMSC-OSHGGGOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(CO5)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CCC91C3(CC(C2(C9CC(CC2)(C)C=O)CO1)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC23COC4([C@H]2C1)CC[C@@H]5[C@]6(CC[C@@H](C(C6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H94O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Saponins | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17192 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Saponin | |

CAS RN |

23643-76-7, 8047-15-2 | |

| Record name | Cyclamin (saponin) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023643767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saponins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.